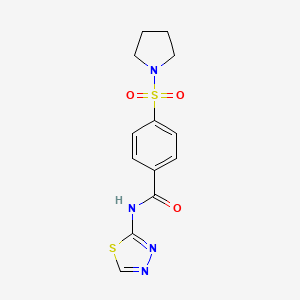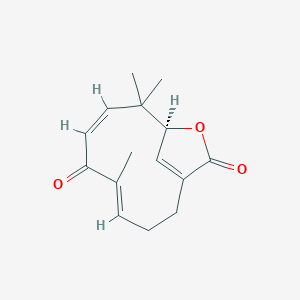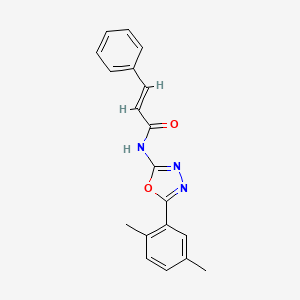
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a derivative of pyrrolidinone and is a potent inhibitor of serine proteases. It is an important chemical compound that has been studied extensively for its potential applications in various fields.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Synthesis
Pyrrolidine and its derivatives are pivotal in synthetic chemistry, offering a versatile scaffold for the synthesis of a myriad of bioactive molecules. Their incorporation into larger molecules can lead to significant biological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. For example, Kairytė et al. (2022) synthesized 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives, evaluating them for anticancer and antimicrobial activities. These compounds showed potent activity against A549 cells and demonstrated promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting the potential of pyrrolidine derivatives as scaffolds for developing new therapeutics (Kairytė et al., 2022).
Nitrophenyl Groups in Biochemical Assays
Nitrophenyl groups are often used in the development of substrates for biochemical assays due to their colorimetric and fluorometric properties. Yuen et al. (1984) described the use of a 2-methoxy-4-(2'-nitrovinyl)-phenyl-2-acetamido-2-deoxy-β-D-glucopyranoside substrate for the assay of N-acetyl-β-D-glucosaminidase in urine, showcasing the nitrophenyl group's utility in diagnostic assays. The developed colorimetric method provided a reliable alternative to existing assays for urinary N-acetyl-β-D-glucosaminidase, a marker of renal function (Yuen et al., 1984).
Acetamide Structures in Medicinal Chemistry
Acetamide functionalities are common in medicinal chemistry, where they are explored for various pharmacological properties. Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated them for anticonvulsant activity. This study revealed that modifications to the acetamide group could lead to compounds with significant activity in animal models of epilepsy, demonstrating the acetamide structure's relevance in designing new anticonvulsant drugs (Obniska et al., 2015).
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-22-10-6-8(16(20)21)2-3-9(10)14-11(17)7-15-12(18)4-5-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJJAFJEUFNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)



![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)
![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2449034.png)
